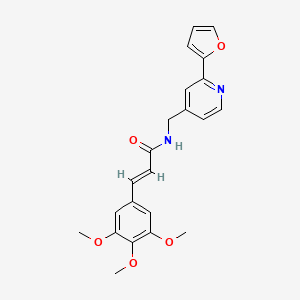
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the migration and invasion of cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potent anticancer activity. This makes it a potential candidate for the development of new cancer therapeutics. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One of the potential areas of research is the development of new drug delivery systems to improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's mechanism of action and its potential targets in cancer cells. The compound's anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 2-(furan-2-yl)pyridine-4-carbaldehyde and 3-(3,4,5-trimethoxyphenyl)acrylic acid with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine. The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(E)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-19-12-15(13-20(27-2)22(19)28-3)6-7-21(25)24-14-16-8-9-23-17(11-16)18-5-4-10-29-18/h4-13H,14H2,1-3H3,(H,24,25)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQVEPWYXXAJO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2633729.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)


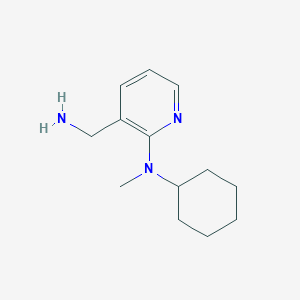
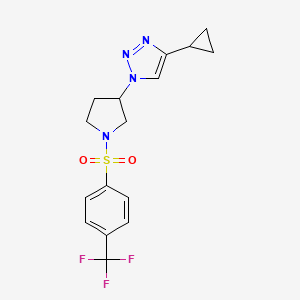
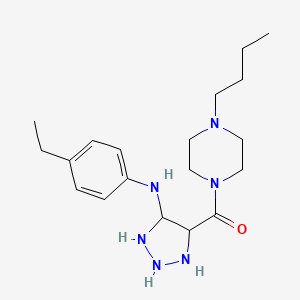
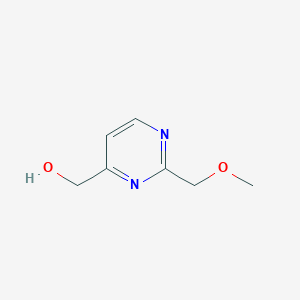
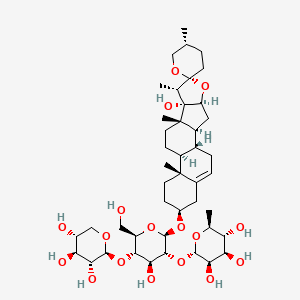
![4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633746.png)
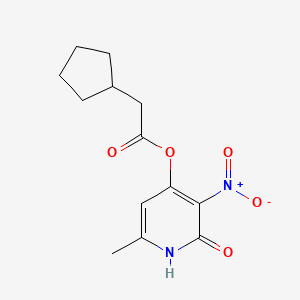
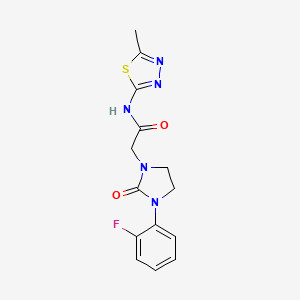
![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)